molecular formula C9H9NO3 B14846683 (4-Formyl-6-methylpyridin-2-YL)acetic acid

(4-Formyl-6-methylpyridin-2-YL)acetic acid

Cat. No.: B14846683
M. Wt: 179.17 g/mol
InChI Key: MLMRWBADKYRUPT-UHFFFAOYSA-N
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Description

(4-Formyl-6-methylpyridin-2-YL)acetic acid is a heterocyclic organic compound that features a pyridine ring substituted with a formyl group at the 4-position, a methyl group at the 6-position, and an acetic acid moiety at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Formyl-6-methylpyridin-2-YL)acetic acid typically involves multi-step organic reactions. One common method includes the formylation of 6-methylpyridin-2-ylacetic acid using Vilsmeier-Haack reaction conditions, where a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) is used. The reaction proceeds under controlled temperatures to ensure the selective formylation at the 4-position.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The formyl group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4).

    Substitution: The pyridine ring can participate in electrophilic substitution reactions, where the formyl and methyl groups can direct the incoming electrophile to specific positions on the ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like AlCl3.

Major Products:

    Oxidation: 4-Carboxy-6-methylpyridin-2-YL)acetic acid.

    Reduction: (4-Hydroxymethyl-6-methylpyridin-2-YL)acetic acid.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

(4-Formyl-6-methylpyridin-2-YL)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Formyl-6-methylpyridin-2-YL)acetic acid largely depends on its interactions with molecular targets. The formyl group can form hydrogen bonds with biological targets, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    (4-Formylpyridin-2-YL)acetic acid: Lacks the methyl group at the 6-position, which can affect its reactivity and biological activity.

    (6-Methylpyridin-2-YL)acetic acid: Lacks the formyl group, which reduces its potential for hydrogen bonding and electrophilic reactions.

    (4-Formyl-6-methylpyridin-2-YL)propionic acid: Has a propionic acid moiety instead of an acetic acid moiety, which can influence its solubility and reactivity.

Uniqueness: (4-Formyl-6-methylpyridin-2-YL)acetic acid is unique due to the presence of both formyl and methyl groups on the pyridine ring, which provides a distinct set of chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

2-(4-formyl-6-methylpyridin-2-yl)acetic acid

InChI

InChI=1S/C9H9NO3/c1-6-2-7(5-11)3-8(10-6)4-9(12)13/h2-3,5H,4H2,1H3,(H,12,13)

InChI Key

MLMRWBADKYRUPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)CC(=O)O)C=O

Origin of Product

United States

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